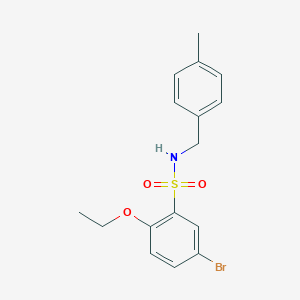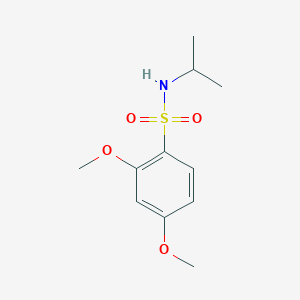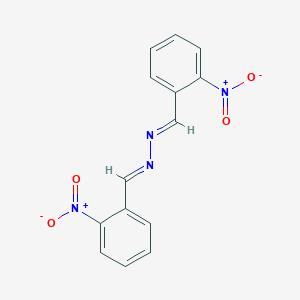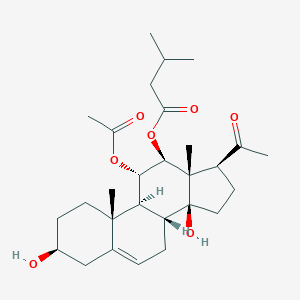
Ethylglyoxal bis(guanylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylglyoxal bis(guanylhydrazone) (EGBG) is a polyamine analogue that has been extensively studied due to its potential use as an anticancer agent. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. EGBG has been shown to inhibit the activity of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells.
Mécanisme D'action
Ethylglyoxal bis(guanylhydrazone) inhibits the activity of ODC, a key enzyme in the polyamine biosynthesis pathway, thereby reducing the levels of polyamines in cells. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. By reducing the levels of polyamines, Ethylglyoxal bis(guanylhydrazone) inhibits cell proliferation and induces apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of S-adenosylmethionine decarboxylase (SAMDC), another enzyme involved in the polyamine biosynthesis pathway.
Biochemical and Physiological Effects:
Ethylglyoxal bis(guanylhydrazone) has been shown to reduce the levels of polyamines in cells, which leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. Ethylglyoxal bis(guanylhydrazone) also inhibits the activity of SAMDC, which is involved in the methylation of DNA and RNA. This inhibition can lead to changes in gene expression and cellular function. Ethylglyoxal bis(guanylhydrazone) has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
Ethylglyoxal bis(guanylhydrazone) is a potent inhibitor of ODC and has been extensively studied for its potential use as an anticancer agent. Its ability to enhance the efficacy of chemotherapy drugs makes it a promising candidate for combination therapy. However, Ethylglyoxal bis(guanylhydrazone) has poor bioavailability and can be toxic at high doses. Its use in clinical trials has been limited due to these factors.
Orientations Futures
Future research on Ethylglyoxal bis(guanylhydrazone) should focus on improving its bioavailability and reducing its toxicity. New formulations and delivery methods should be developed to improve the efficacy of Ethylglyoxal bis(guanylhydrazone) in vivo. The potential use of Ethylglyoxal bis(guanylhydrazone) in combination therapy with other anticancer drugs should be further investigated. In addition, the role of Ethylglyoxal bis(guanylhydrazone) in other diseases, such as malaria and leishmaniasis, should be explored.
Méthodes De Synthèse
Ethylglyoxal bis(guanylhydrazone) can be synthesized by reacting ethylglyoxal with guanylhydrazine in the presence of a reducing agent. The reaction yields a yellow crystalline solid that is soluble in water and ethanol. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Ethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer. Ethylglyoxal bis(guanylhydrazone) has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells. In addition, Ethylglyoxal bis(guanylhydrazone) has been investigated for its potential use in the treatment of other diseases, such as malaria and leishmaniasis.
Propriétés
Numéro CAS |
1945-68-2 |
|---|---|
Nom du produit |
Ethylglyoxal bis(guanylhydrazone) |
Formule moléculaire |
C16H8O2 |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C6H14N8/c1-2-4(12-14-6(9)10)3-11-13-5(7)8/h3H,2H2,1H3,(H4,7,8,13)(H4,9,10,14)/b11-3+,12-4+ |
Clé InChI |
DDNVYHHARMNUBE-HMMKTVFPSA-N |
SMILES isomérique |
CC/C(=N\N=C(N)N)/C=N/N=C(N)N |
SMILES |
CCC(=NN=C(N)N)C=NN=C(N)N |
SMILES canonique |
CCC(=NN=C(N)N)C=NN=C(N)N |
Numéros CAS associés |
62580-88-5 (unspecified sulfate) |
Synonymes |
EEBG EGBG ethyl-gag ethylglyoxal bis(guanylhydrazone) ethylglyoxal bis(guanylhydrazone) sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)





